molecular formula C18H17N3O6S2 B3002038 Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865199-17-3

Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3002038
CAS No.: 865199-17-3
M. Wt: 435.47
InChI Key: PONMIVRMRUDGDB-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, a 2-methoxybenzoyl-imino moiety at position 2, and a methyl acetate side chain at position 2.

Properties

IUPAC Name

methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-26-14-6-4-3-5-12(14)17(23)20-18-21(10-16(22)27-2)13-8-7-11(29(19,24)25)9-15(13)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONMIVRMRUDGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure featuring a benzothiazole moiety, which is often associated with various biological activities. The chemical formula is C15H17N5O6SC_{15}H_{17}N_{5}O_{6}S, with a molar mass of approximately 395.39 g/mol. Its solubility in water is notable, with a reported value of 55 g/L at 25°C.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds bearing the benzothiazole structure have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and procaspase-3 activation.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
8jU9375.2Procaspase-3 activation
8kMCF-76.6Apoptosis induction

These findings suggest that this compound may exhibit similar properties, warranting further investigation.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against various enzymes. For example, benzothiazole derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin production and has implications in skin disorders and cancer.

Table 2: Tyrosinase Inhibition Activities of Benzothiazole Derivatives

CompoundIC50 (µM)Type of Inhibition
Compound A10Competitive
Compound B15Non-competitive

Study on Anticancer Activity

In a study published in Nature Scientific Reports, researchers synthesized several benzothiazole derivatives and evaluated their anticancer properties against U937 and MCF-7 cell lines. The results indicated that compounds with similar functional groups to this compound exhibited enhanced anticancer activity due to their ability to activate procaspase-3, leading to apoptosis in cancer cells .

Enzyme Inhibition Research

Another significant study focused on the enzyme inhibition properties of benzothiazole derivatives. The research found that specific modifications in the benzothiazole structure could lead to increased tyrosinase inhibition. This suggests that this compound might also possess similar inhibitory effects on tyrosinase due to its structural characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Acyl-Imino Groups

Compound A: Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl]acetate (CAS 865199-43-5)

  • Key Differences :
    • The 2-methoxybenzoyl group in the target compound is replaced with a phenylacetyl group.
    • The absence of a methoxy substituent reduces steric hindrance and alters electronic properties (e.g., decreased electron-donating effects).
  • Implications :
    • The phenylacetyl analog may exhibit lower binding affinity to receptors requiring methoxy-mediated interactions (e.g., G-protein-coupled receptors) .
    • Enhanced lipophilicity due to the phenyl group could influence pharmacokinetic behavior.

Sulfonylurea Herbicides

Compound B: Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Key Differences: The benzothiazole core is replaced with a triazine ring. The sulfamoyl group is retained, but the imino-benzoyl moiety is absent.
  • Implications: Metsulfuron-methyl acts as an acetolactate synthase (ALS) inhibitor in plants, a mechanism tied to its triazine-urea backbone. The target compound’s benzothiazole structure likely diverges in biological targets.

Compound C: Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Key Differences: Contains a methylamino-substituted triazine instead of a benzothiazole. Ethoxy group modifies solubility and metabolic stability compared to the methoxy group in the target compound.

Receptor-Targeting Benzothiazoles

Compound D: OPC31260 (5-dimethylamino-1-(4-[2-methylbenzoylamino]benzoyl)-2,3,4,5-tetrahydro-1H-benzazepine)

  • Key Differences :
    • Replaces the benzothiazole with a benzazepine core.
    • Retains aromatic acyl groups but lacks the sulfamoyl moiety.
  • Implications :
    • OPC31260 targets vasopressin receptors, highlighting the importance of the benzazepine scaffold for receptor specificity. The target compound’s benzothiazole may favor different receptor interactions.

Research Findings and Implications

  • Structural Flexibility : The benzothiazole scaffold allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications .
  • Hydrogen Bonding : The sulfamoyl group in the target compound and its analogs is critical for forming hydrogen bonds, a feature shared with sulfonylurea herbicides but leveraged differently in receptor-binding contexts .
  • Synthetic Accessibility : outlines methods for synthesizing benzothiazole derivatives, suggesting feasible routes for modifying the target compound’s side chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.